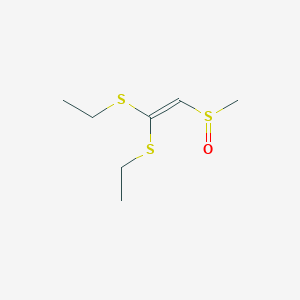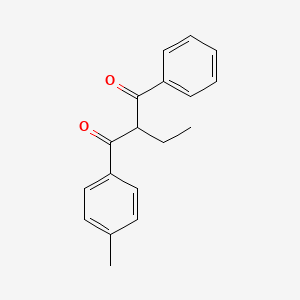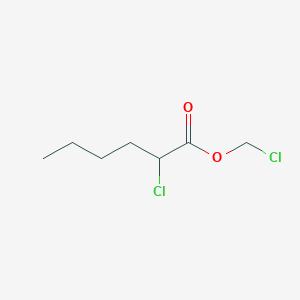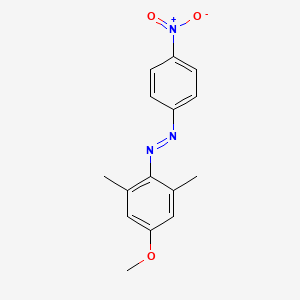
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene is an organic compound characterized by the presence of both ethylsulfanyl and methanesulfinyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene typically involves the reaction of ethylsulfanyl and methanesulfinyl precursors with an ethene derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(methylsulfanyl)ethene
- 1,1-Bis(ethylsulfanyl)ethene
- 1,1-Bis(methylsulfinyl)ethene
Uniqueness
1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)ethene is unique due to the presence of both ethylsulfanyl and methanesulfinyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
83483-41-4 |
|---|---|
Fórmula molecular |
C7H14OS3 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfanyl)-2-methylsulfinylethene |
InChI |
InChI=1S/C7H14OS3/c1-4-9-7(10-5-2)6-11(3)8/h6H,4-5H2,1-3H3 |
Clave InChI |
PCTGPZLTZKWZSV-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CS(=O)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)

![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)

![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)

